molecular formula C14H12N4O4 B5597598 2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide

2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide

Cat. No. B5597598
M. Wt: 300.27 g/mol
InChI Key: ARXFVVZIXFXAFC-IZZDOVSWSA-N
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Description

Synthesis Analysis

The synthesis of cyanoacrylamide derivatives typically involves condensation reactions under basic conditions. For example, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized in high yield through the condensation of equimolar equivalents of specific aldehyde and cyanoacetamide in boiling ethanol, demonstrating the efficiency of this method for synthesizing complex cyanoacrylamides (Kariuki et al., 2022).

Molecular Structure Analysis

Structural determination often employs NMR spectroscopy and X-ray diffraction. The accurate structure of cyanoacrylamides can be elucidated, providing insights into the molecular framework and potential for further chemical modifications (Kariuki et al., 2022).

Chemical Reactions and Properties

Cyanoacrylamides participate in various chemical reactions, including cycloadditions and transformations into different heterocyclic compounds. These reactions underscore the versatile reactivity and potential utility of cyanoacrylamides in synthesizing novel compounds with significant biological and chemical properties (Bondock et al., 2011).

Physical Properties Analysis

The physical properties of cyanoacrylamides, including solubility, melting points, and crystallinity, are crucial for their application in material science and pharmaceuticals. Understanding these properties can aid in the development of new materials and drugs (Quiroga et al., 2010).

properties

IUPAC Name

(E)-2-cyano-3-[4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-9-13(18(20)22-17-9)8-21-12-4-2-10(3-5-12)6-11(7-15)14(16)19/h2-6H,8H2,1H3,(H2,16,19)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXFVVZIXFXAFC-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NO[N+](=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)N)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NO[N+](=C1COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)N)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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